(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one
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Overview
Description
(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is a complex organic compound characterized by its unique structure, which includes a phenyl group and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazoline ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the oxazinone ring: This can be accomplished through a cyclization reaction involving an appropriate diol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral centers and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one: is similar to other oxazoline and oxazinone derivatives, which also contain these heterocyclic rings.
Xenon compounds:
Uniqueness
What sets this compound apart is its specific combination of chiral centers and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C18H25NO3/c1-3-8-15-17-18(20)21-12-14(13-10-6-5-7-11-13)19(17)16(22-15)9-4-2/h5-7,10-11,14-17H,3-4,8-9,12H2,1-2H3/t14-,15-,16+,17+/m1/s1 |
InChI Key |
KLKVGLLJYXCJLR-NCOADZHNSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H]2C(=O)OC[C@@H](N2[C@@H](O1)CCC)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1C2C(=O)OCC(N2C(O1)CCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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